(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h1-2,8H,3-6H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNEHREOYKZBY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C#N)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(4-Cyanopiperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 2092880-79-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid is , with a molecular weight of approximately 226.24 g/mol. The compound features a piperidine ring, which is known to influence biological activity due to its ability to interact with various biological targets.
Research indicates that the biological activity of (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid may be linked to its structural characteristics, particularly the presence of the cyanopiperidine moiety. This structure allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, similar compounds with structural analogies have demonstrated significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analyses suggest that modifications in the piperidine ring can enhance or diminish anticancer properties.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-4-(4-Cyanopiperidin-1-yl)-4-oxobut-2-enoic acid | MCF7 (Breast Cancer) | TBD | Apoptosis induction |
| 4-(4-Cyanopiperidin-1-yl)butanoic acid | HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
| 4-(Cyanomethyl)piperidine derivatives | A549 (Lung Cancer) | TBD | Inhibition of proliferation |
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of compounds related to (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid:
- Study on Antitumor Effects : A recent investigation focused on a derivative of this compound, showing promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups.
- Neuroprotective Properties : Another study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
Comparison with Similar Compounds
Enzyme Inhibition
- 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid serves as a precursor for pyridazinones and thiazoles with antimicrobial and anti-inflammatory activities .
- The cyano substituent in the target compound may enhance binding to enzymes like HIV-1 integrase, similar to integrase inhibitor S-1360 .
Antimicrobial and Antiviral Potential
- Piperazine derivatives (e.g., 4-phenylpiperazine analog) are explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
- Bromothiophene and nitro-substituted analogs (e.g., 4-(4-nitrophenyl)-4-oxobut-2-enoic acid) demonstrate broad-spectrum activity but may exhibit higher toxicity due to reactive nitro groups .
Structure-Activity Relationships (SAR)
- Substituent Size and Polarity: Bulky, hydrophobic groups (e.g., bromothiophene) enhance enzyme inhibition by fitting into hydrophobic binding pockets, while polar groups (e.g., -CN) improve solubility and charge-based interactions .
- Ring Modifications: Piperidine vs. piperazine alters basicity; piperazine’s additional nitrogen may form hydrogen bonds, improving target affinity .
- Double Bond Configuration: (E)-isomers generally exhibit higher stability and defined spatial orientation compared to (Z)-isomers, influencing bioavailability .
Preparation Methods
Synthesis of 4-Cyanopiperidine Intermediate
The 4-cyanopiperidine moiety is a key building block in the preparation of the target compound. Several methods for preparing 4-cyanopiperidine hydrochloride and related derivatives have been documented:
Hydrogen chloride-mediated deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate :
The tert-butyl protected 4-cyanopiperidine is dissolved in 4N HCl/dioxane or HCl/ethyl acetate solutions and stirred at room temperature (20°C) for 0.75 to 1 hour. This reaction removes the Boc protecting group, yielding 4-cyanopiperidine hydrochloride as a crystalline solid. The reaction progress is monitored by TLC, and the product is isolated by concentration and filtration. Typical yields range from 2.12 g to 2.62 g from starting amounts around 4.87 g of the Boc-protected precursor.Alternative solvents and conditions :
Methanol or isopropyl alcohol can also be used as solvents with HCl for overnight reactions at room temperature, providing the hydrochloride salt directly usable in subsequent steps without further purification.Chloroethyl chloroformate-mediated conversion :
1-Benzyl-4-piperidinecarbonitrile can be converted to 4-piperidinecarbonitrile hydrochloride by reaction with 1-chloroethyl chloroformate in 1,2-dichloroethane under ice-cooling followed by reflux. Subsequent methanol reflux affords the hydrochloride salt in crystalline form.Catalytic coupling reactions :
Palladium-catalyzed coupling of 4-cyanopiperidine hydrochloride with aryl bromides in the presence of sodium t-butoxide and tri-tert-butylphosphonium tetrafluoroborate in xylene at 100°C for 1 hour has been employed to synthesize related piperidine derivatives, demonstrating the versatility of the 4-cyanopiperidine intermediate in complex molecule assembly.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Boc deprotection | 4N HCl in dioxane or EtOAc, 20°C, 0.75-1 h | 2.12–2.62 g | TLC monitored, product as HCl salt |
| Chloroethyl chloroformate reaction | 1-chloroethyl chloroformate, reflux | 8.0 g | Crystalline hydrochloride salt |
| Pd-catalyzed coupling | Pd(OAc)2, NaOtBu, xylene, 100°C, 1 h | 32 mg (example) | For advanced derivatives |
Formation of the (E)-4-oxobut-2-enoic Acid Moiety and Coupling
The α,β-unsaturated keto acid portion, (E)-4-oxobut-2-enoic acid, can be synthesized or introduced via known organic synthesis routes involving enone formation and oxidation steps. Although explicit preparation details for this fragment linked to the piperidine are less frequently detailed in the direct literature, general methods for similar compounds involve:
Knoevenagel condensation or aldol-type reactions to form the α,β-unsaturated keto acid framework.
Amide or amine coupling reactions to attach the piperidine moiety to the keto acid backbone.
In the patent WO2017060873A1, methods for preparing substituted pyrazolo[3,4-b]pyridin derivatives include procedures for coupling piperidine-based intermediates with keto acid derivatives, which are relevant analogs for the preparation of (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid.
Representative Preparation Procedure (Hypothetical Based on Literature)
Synthesis of 4-cyanopiperidine hydrochloride :
Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate in 4N HCl/dioxane at 20°C and stir for 45 minutes until TLC confirms completion. Concentrate the mixture to obtain the hydrochloride salt.Preparation of (E)-4-oxobut-2-enoic acid derivative :
Conduct a Knoevenagel condensation between an aldehyde and malonic acid or equivalent to yield the α,β-unsaturated keto acid.Coupling reaction :
React the 4-cyanopiperidine hydrochloride with the (E)-4-oxobut-2-enoic acid derivative under amide bond-forming conditions, possibly using coupling agents like EDCI or DCC in an appropriate solvent (DMF, DCM) with a base such as triethylamine.Purification :
Purify the final product by column chromatography or recrystallization.
Analytical and Research Findings
Purity and characterization :
The hydrochloride salt of 4-cyanopiperidine is typically obtained with purity >99% as confirmed by NMR and MS analysis.Reaction monitoring :
TLC and NMR are standard tools to monitor reaction progress and confirm structure.Yields :
Yields for intermediate steps vary but are generally high (80–92%) under optimized conditions.Scalability :
The described methods are amenable to scale-up, as indicated by gram-scale preparations in the literature.
Summary Table of Key Preparation Steps
| Compound/Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Cyanopiperidine hydrochloride | 4N HCl in dioxane or EtOAc, 20°C, 0.75–1 h | 80–90 | Boc deprotection, monitored by TLC |
| 4-Piperidinecarbonitrile hydrochloride | 1-chloroethyl chloroformate, reflux, methanol reflux | ~73 | Crystalline salt formation |
| Pd-catalyzed coupling (derivative) | Pd(OAc)2, NaOtBu, tri-tBuPhosphonium BF4, xylene, 100°C | Variable | For advanced derivatives |
| Final coupling to keto acid | EDCI/DCC, base, solvent (DMF/DCM), room temp | Not specified | Typical amide coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
